molecular formula C12H13N3O3 B017095 N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 96735-08-9

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide

Cat. No. B017095
CAS RN: 96735-08-9
M. Wt: 247.25 g/mol
InChI Key: PKDUVHDAPLRJMS-UHFFFAOYSA-N
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Description

“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is also known as “5-Nitro-N-acetyltryptamine”. It has a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . The IUPAC name for this compound is N - [2- (5-nitro-1 H -indol-3-yl)ethyl]acetamide .


Synthesis Analysis

While specific synthesis information for “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” was not found, a related compound, “N- [2- (5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)”, was synthesized for its potential therapeutic uses . Another study describes a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) .


Physical And Chemical Properties Analysis

“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” has a molecular weight of 247.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area of the compound is 90.7 Ų .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . Their application in this field has attracted increasing attention in recent years .

Microbial Infections

Indole derivatives have also been used in the treatment of microbial infections . Their antimicrobial properties make them useful in combating various types of disorders in the human body .

Synthesis of Alkaloids

Indoles are a prevalent moiety present in selected alkaloids . The investigation of novel methods of synthesis of indoles has attracted the attention of the chemical community .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for the treatment of inflammatory diseases.

Treatment of Neurological Disorders

Tryptamine, a type of indole, and its derivatives play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Antiviral Activity

Some indole derivatives have shown antiviral activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies as an anti-HIV-1 have been performed .

7. Inhibitors of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway, which is implicated in diabetic complications.

Hybrid Molecule Synthesis

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . This hybrid molecule combines the properties of both compounds and could potentially have diverse pharmacological properties .

properties

IUPAC Name

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDUVHDAPLRJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358636
Record name N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-N-acetyltryptamine

CAS RN

96735-08-9
Record name N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitrotryptamine (6 mmol) is dissolved in pyridine (15 ml) and treated with acetic anhydride (7 mmol) 20 min at 27° C. The solvents are removed in vacuo, the residue taken into a small amount of methanol and passed through a short plug of silica with 5% methanol-chloroform eluent. Product-containing fractions are pooled, evaporated and dried thoroughly at <0.1 mm Hg.
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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